molecular formula C13H16O6 B3415250 Glyceryl ferulate CAS No. 120601-69-6

Glyceryl ferulate

Cat. No.: B3415250
CAS No.: 120601-69-6
M. Wt: 268.26 g/mol
InChI Key: QXRAHTFDPBQKIM-HWKANZROSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Glyceryl ferulate can be synthesized through the transesterification of ethyl ferulate with glycerol. One efficient method involves using a vacuum-rotary evaporation strategy with the following conditions: 15 mmol glycerol, 1.5 mmol ethyl ferulate, and 170 mg Candida antarctica lipase at 60°C for 10 hours under a vacuum of 10 mm Hg . The immobilized lipase can be reused multiple times, making this method both efficient and cost-effective.

Industrial Production Methods

In industrial settings, this compound is typically produced using enzymatic synthesis due to the mild reaction conditions and high specificity of enzymes. The use of immobilized enzymes, such as Candida antarctica lipase, allows for continuous production and easy recovery of the enzyme, enhancing the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Glyceryl ferulate primarily undergoes transesterification reactions. It can also participate in oxidation and reduction reactions due to the presence of the phenolic hydroxyl group in the ferulic acid moiety.

Common Reagents and Conditions

Major Products Formed

    Transesterification: this compound is the primary product.

    Oxidation: Oxidation of this compound can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction can yield various reduced forms of this compound, depending on the specific conditions and reagents used.

Scientific Research Applications

Glyceryl ferulate has a wide range of applications in scientific research:

Mechanism of Action

Glyceryl ferulate exerts its effects primarily through its antioxidant activity. The phenolic hydroxyl group in the ferulic acid moiety can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. Additionally, this compound can absorb UV radiation, protecting skin cells from UV-induced damage . The molecular targets and pathways involved include the scavenging of reactive oxygen species (ROS) and the inhibition of oxidative stress-related signaling pathways .

Comparison with Similar Compounds

Glyceryl ferulate can be compared with other ferulic acid derivatives, such as:

This compound stands out due to its water solubility, making it more versatile for use in various formulations, particularly in the cosmetic and pharmaceutical industries.

Properties

IUPAC Name

2,3-dihydroxypropyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O6/c1-18-12-6-9(2-4-11(12)16)3-5-13(17)19-8-10(15)7-14/h2-6,10,14-16H,7-8H2,1H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRAHTFDPBQKIM-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC(CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OCC(CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301316445
Record name Glyceryl ferulate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120601-69-6
Record name Glyceryl ferulate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120601-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl ferulate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, 2,3-dihydroxypropyl ester, (2E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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